Cenerimod is classified as a potent, selective, and orally active sphingosine 1-phosphate receptor 1 (S1P1) modulator. [, , , , , ] It functions by binding to the S1P1 receptor, a key player in lymphocyte trafficking. [, , , ] This interaction leads to the sequestration of lymphocytes within lymphoid organs, effectively reducing their presence in the bloodstream and potentially mitigating inflammatory responses. [, , , ] This mechanism makes Cenerimod a valuable tool for investigating immune system modulation and its implications for various autoimmune diseases. [, , , ]
A novel, second-generation synthesis route has been developed for a key building block of Cenerimod: 3-ethyl-4-hydroxy-5-methylbenzonitrile. [] The original synthesis route, while functional, presented safety concerns, utilized undesirable solvents like dimethylformamide, and involved laborious purification steps, resulting in a low overall yield (40-45%) and suboptimal green metrics (process mass intensity: 210). []
This improved method provides a 69% overall yield of 3-ethyl-4-hydroxy-5-methylbenzonitrile with high purity (99.3% area/area) and a significantly improved process mass intensity of 81. []
Cenerimod exerts its effects by selectively binding to the S1P1 receptor on lymphocytes. [, , , , ] This binding triggers the internalization of the S1P1 receptor, rendering the lymphocytes less responsive to sphingosine 1-phosphate (S1P) gradients. [, ] As a result, lymphocytes are retained within lymphoid organs, such as lymph nodes and the spleen, preventing their egress into the bloodstream. [, , , ]
This mechanism of action effectively reduces the number of circulating lymphocytes, including T cells and B cells, which play crucial roles in immune responses. [, , , ] Consequently, Cenerimod dampens the inflammatory cascade associated with autoimmune diseases by limiting the migration of these cells to target tissues. [, , , ]
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 802590-64-3
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: